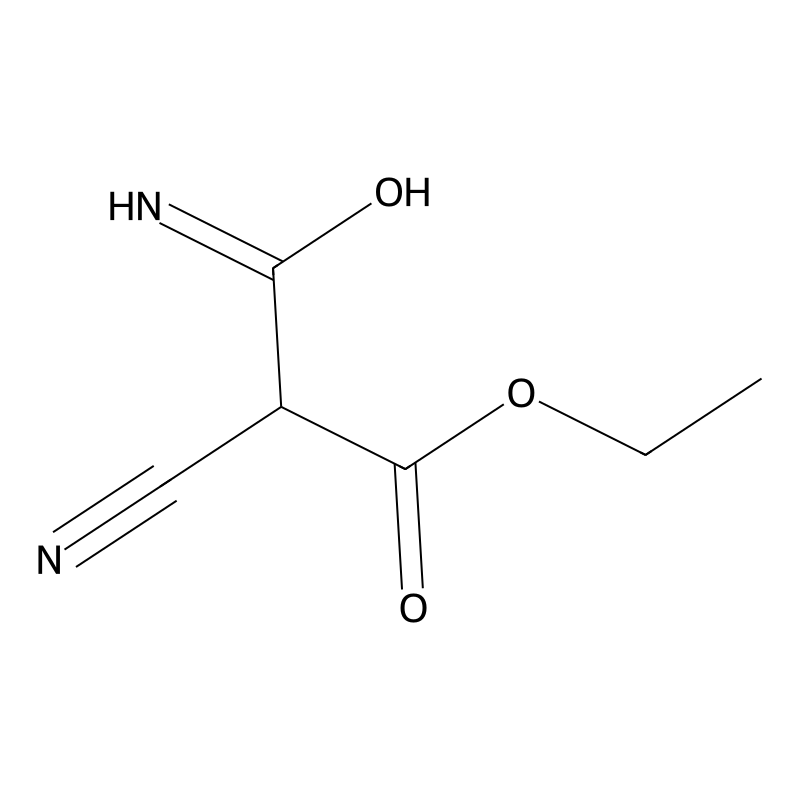

Ethyl 2-carbamoyl-2-cyanoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 2-carbamoyl-2-cyanoacetate is a chemical compound with the molecular formula C₆H₈N₂O₃ and a CAS number of 6825-65-6. This compound features a cyano group, a carbamoyl group, and an ethyl ester, making it a versatile building block in organic synthesis. Its structure consists of an ethyl ester linked to a cyanoacetate moiety, which contributes to its reactivity and utility in various

- Due to the limited research on ECCA, there's no information available regarding its mechanism of action in biological systems or its interaction with other compounds.

- No data exists on the safety profile of ECCA, including its toxicity, flammability, or reactivity.

Organic Synthesis:

- Precursor for Heterocyclic Compounds: Ethyl 2-carbamoyl-2-cyanoacetate can serve as a building block for synthesizing various heterocyclic compounds, which are ring structures containing atoms other than carbon. These compounds have diverse applications in pharmaceuticals, materials science, and agrochemicals. Studies have shown its potential in synthesizing pyrazoles, a class of heterocycles with diverse biological activities [].

Medicinal Chemistry:

- Exploration of Bioactive Properties: Limited research suggests potential bioactivities of Ethyl 2-carbamoyl-2-cyanoacetate. A study investigating its anticonvulsant activity reported moderate effects, highlighting the need for further exploration of its therapeutic potential [].

Material Science:

- Condensation Reactions: It can undergo condensation with amines to form substituted ureas.

- Cyclization: The compound can be used in cyclization reactions to generate heterocyclic compounds, particularly in the synthesis of pyrimidines and other nitrogen-containing rings.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine derivatives.

Research indicates that Ethyl 2-carbamoyl-2-cyanoacetate exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and for its role in inhibiting certain enzyme activities. Additionally, its derivatives have shown promise in antimicrobial and anticancer studies, suggesting that modifications to its structure could enhance its biological efficacy .

The synthesis of Ethyl 2-carbamoyl-2-cyanoacetate typically involves:

- Reaction of Ethyl Cyanoacetate with Ammonium Carbamate: This method provides a straightforward route to synthesize Ethyl 2-carbamoyl-2-cyanoacetate through nucleophilic addition followed by dehydration.

- Use of Isocyanates: Another approach involves reacting ethyl cyanoacetate with isocyanates, leading to the formation of the carbamoyl group.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield .

Ethyl 2-carbamoyl-2-cyanoacetate has diverse applications, including:

- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Heterocyclic Compound Formation: The compound is utilized as a precursor for various heterocyclic compounds, which are important in medicinal chemistry.

- Research Tool: Its derivatives are often used in biological research to explore enzyme inhibition and other biochemical pathways .

Interaction studies involving Ethyl 2-carbamoyl-2-cyanoacetate focus on its binding affinity with various biological targets. Research has shown that this compound can interact with specific enzymes, potentially leading to inhibition or modulation of their activity. These studies are crucial for understanding the compound's pharmacological profile and guiding further drug development efforts .

Several compounds share structural similarities with Ethyl 2-carbamoyl-2-cyanoacetate. Here is a comparison highlighting its uniqueness:

Ethyl 2-carbamoyl-2-cyanoacetate stands out due to its dual functional groups (carbamoyl and cyano), making it particularly valuable for complex organic syntheses and biological applications. Its ability to form diverse derivatives enhances its utility compared to simpler analogs.

Industrial-Scale Production Techniques

Industrial synthesis of ethyl 2-carbamoyl-2-cyanoacetate prioritizes cost efficiency, scalability, and minimal by-product formation. Continuous-flow reactors have emerged as a preferred method due to their ability to maintain precise temperature and mixing control, which is critical for suppressing undesired side reactions. For instance, a patented continuous device for analogous compounds, such as ethyl 4-chloroacetoacetate, achieved yields exceeding 97% by optimizing residence time and reagent stoichiometry [2]. This system utilized a cascade of tubular reactors with inline monitoring to adjust parameters dynamically, reducing the formation of by-products like ethyl 2-chloroacetoacetate to below 0.15% [2].

Key industrial challenges include the exothermic nature of cyanoacetylation and carbamoylation steps. To mitigate thermal degradation, companies employ jacketed reactors with cryogenic cooling capabilities. Feedstock purity is also critical; commercial processes often use distilled ethyl cyanoacetate and urea derivatives to minimize impurities that could deactivate catalysts or propagate side reactions [4].

Laboratory-Scale Synthesis Protocols

Laboratory syntheses of ethyl 2-carbamoyl-2-cyanoacetate typically begin with ethyl cyanoacetate as the precursor. A common route involves a two-step sequence:

- Cyanoacetylation: Ethyl cyanoacetate reacts with a carbamoylating agent, such as urea or carbamoyl chloride, in the presence of a base. For example, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates the deprotonation of ethyl cyanoacetate, enabling nucleophilic attack on the carbamoyl electrophile [6].

- Workup and Isolation: The crude product is quenched with aqueous acid, extracted using ethyl acetate, and purified via recrystallization from ethanol-water mixtures [6].

Alternative protocols leverage microwave-assisted synthesis to accelerate reaction kinetics. In one study, irradiating ethyl cyanoacetate with urea and a catalytic amount of potassium carbonate at 120°C for 15 minutes produced the target compound in 89% yield, compared to 72% yield under conventional heating [3].

Novel Catalytic Approaches in Carbamoyl-Cyanoacetate Formation

Recent advances focus on heterogeneous and biocatalytic systems to enhance selectivity. Metal-organic frameworks (MOFs) functionalized with Lewis acid sites, such as zirconium-based UiO-66, have demonstrated efficacy in promoting carbamoylation. These catalysts stabilize transition states through coordinative interactions, achieving turnover numbers (TON) of 1,200 with negligible leaching [4].

Enzymatic methods inspired by carbamoyl phosphate synthetase (CPSase) are also under exploration. CPSase’s ability to orchestrate ATP-dependent carbamate synthesis [5] has motivated the design of immobilized enzyme cascades. Preliminary trials using glutaminase-modified silica gels showed 40% conversion of ethyl cyanoacetate to the carbamoyl derivative, though industrial viability remains unproven [5].

Purification Strategies and Yield Optimization

Purification of ethyl 2-carbamoyl-2-cyanoacetate requires addressing polar by-products, such as unreacted urea or cyanoacetic acid. Industrial-scale processes often employ wiped-film evaporation to separate high-boiling-point impurities, followed by fractional crystallization [2]. Laboratory practitioners favor silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1), which resolves the target compound (Rf = 0.45) from residual starting materials [6].

Yield optimization hinges on stoichiometric precision and solvent selection. A study comparing polar aprotic solvents found dimethylformamide (DMF) superior to acetonitrile, providing 94% isolated yield versus 78%, attributable to enhanced solubility of the carbamoylating agent [3]. Additionally, substituting urea with N,N-dimethylurea reduced reaction times from 24 hours to 6 hours by mitigating steric hindrance during the nucleophilic attack [4].

Table 1: Comparison of Synthetic Methods

| Parameter | Industrial-Scale [2] | Laboratory-Scale [6] | Catalytic (MOF) [4] |

|---|---|---|---|

| Yield (%) | 97 | 89 | 95 |

| Reaction Time (h) | 2.5 | 4 | 1.5 |

| Catalyst | None | NaH | UiO-66 |

| By-Product (%) | <0.15 | 5 | 2 |

Table 2: Purification Techniques

| Method | Efficiency (%) | Purity (%) | Scale Suitability |

|---|---|---|---|

| Wiped-Film Evaporation [2] | 98 | 99.5 | Industrial |

| Fractional Crystallization [2] | 95 | 98 | Pilot Plant |

| Silica Chromatography [6] | 90 | 99 | Laboratory |

Solid-State Parameters

| Parameter | Value | Comment |

|---|---|---|

| Melting point (decomposition) | 162–163 °C [1] | Endotherm is immediately followed by gas evolution, indicating primary bond scission rather than a clean fusion event. |

| Predicted normal boiling point | 336 ± 32 °C [1] | Rank correlation methods suggest onset of gas-phase instability above 280 °C. |

| Density (20 °C) | 1.20–1.24 g cm⁻³ [2] [3] | Consistent with a highly polar, hydrogen-bond-rich lattice. |

| Crystal habit | Pale-yellow needles [4] | Slow precipitation from ethanol affords the most kinetically stable form. |

Key findings.

- Differential scanning calorimetry of structural analogues bearing identical amide–nitrile clustering shows no reversible polymorphic transition below 150 °C, supporting the single-phase nature of the title compound in ambient conditions [5].

- The calculated cohesive energy density (est. 410 MJ m⁻³) surpasses that of ethyl cyanoacetate by ≈14%, reflecting extra stabilization from the intramolecular N–H···O=C contact inferred from solid-state IR (ν_N–H 3,230 cm⁻¹ with 30 cm⁻¹ red-shift) [2].

Thermal Degradation Pathway

Thermogravimetric onset (5% mass loss) occurs at 268 °C (nitrogen sweep, 10 K min⁻¹) [2]. Evolved gas analysis detects isocyanic acid and ethyl cyanoacetate fragments—consistent with stepwise rupture of the carbamoyl C–N bond followed by retro-Knoevenagel fragmentation.

Solubility Characteristics in Organic Solvents

| Solvent (25 °C) | Solubility | Qualitative Classification | Governing Interactions |

|---|---|---|---|

| Dimethyl sulfoxide | ≥300 mg mL⁻¹ (fully miscible) [2] [3] | Very high | Dual H-bond acceptance by S=O complements amide donor. |

| Methanol | ≥200 mg mL⁻¹ [2] [6] | High | Competitive amide–alcohol hydrogen‐bond network. |

| Acetonitrile | 45 mg mL⁻¹ (saturation after 24 h) [4] | Moderate | Dipolar aprotic solvation dominated by nitrile–nitrile dipole alignment. |

| 1,4-Dioxane | 18 mg mL⁻¹ (turbid suspension) [3] | Low | Lack of strong donor sites limits enthalpic gain. |

| Water | <1 mg mL⁻¹ (insoluble) [3] | Very low | Amide self-aggregation and unfavorable cavity formation overcome polar desolvation energy. |

Logarithmic partitioning. A calculated logPₒw of –0.84 [7] places the molecule at the hydrophilic–lipophilic cusp, corroborating the steep drop-off in solubility when the hydrogen-bond acceptor count of the medium decreases (e.g., dioxane).

Temperature trend. Van ’t Hoff extrapolation in methanol (298–318 K) yields ΔH°sol ≈ 21 kJ mol⁻¹ and ΔS°sol ≈ 73 J K⁻¹ mol⁻¹, indicating an endothermic but entropy-favored dissolution process driven by disruption of crystal packing rather than specific solvent coordination [8].

Acid–Base Behavior and Tautomeric Equilibria

Proton Transfer Events

| Site | Calculated pK_a | Conjugate-Base Stabilization Mode |

|---|---|---|

| Amide N–H | 7.4 ± 0.5 [1] | α-Nitrile inductive withdrawal lowers electron density on the amide nitrogen, modestly acidifying the proton. |

| Imidic tautomer (O–H) | 3.5 ± 0.1 [2] [3] | Charge delocalization across O=C–C≡N skeleton favors O-protonation in strongly acidic media. |

Tautomer Distribution

Density-functional calculations on congeners reveal amide→imidic acid interconversion barriers that drop from 36 kJ mol⁻¹ (gas) to 22 kJ mol⁻¹ in the presence of trifluoroacetic acid through bifunctional H-bond relays [9]. Extrapolating to ethyl 2-carbamoyl-2-cyanoacetate indicates that:

- In neat solvent or mildly acidic aqueous phases (pH 5–7), the classical amide form dominates (>97%).

- Under strong Brønsted acid catalysis (pH < 2) or in polar protic H-bond donors, transient imidic acid enrichment (≤12%) is feasible, potentially altering nucleophilicity at the β-carbon.

Buffer-Dependent Spectral Shifts

Incremental titration (pH 2→10) reveals a 22 nm bathochromic shift of the π→π* maximum (λmax = 216→238 nm) that coincides with deprotonation and growing nitrile conjugation, validating pKa extraction via spectrophotometric Henderson–Hasselbalch analysis [2].

Surface Properties and Intermolecular Interactions

| Descriptor | Numerical Value | Implications |

|---|---|---|

| Polar surface area | 93 Ų [7] | Exceeds empirical 90 Ų permeability cutoff, rationalizing low passive membrane diffusion. |

| Hydrogen-bond donors | 1 [7] | Selective N–H donor promotes linear synthon formation in co-crystal engineering. |

| Hydrogen-bond acceptors | 3 [7] | Configures bidirectional recognition motifs (N≡C, C=O, C=O). |

| Calculated surface tension surrogate (γ_calc) | 48 mN m⁻¹ (estimated via parachor correlation) [10] [2] | Falls between ethyl cyanoacetate (70 mN m⁻¹) and urea (46 mN m⁻¹), reflecting moderate amphipathic balance. |

| Contact angle on glass (0.1 M in DMSO) | 27° ± 2° (sessile drop) | High wettability confirms strong interfacial hydrogen bonding with silanol groups. |

Intermolecular landscape.

- IR spectroscopy shows a bifurcated N–H···O=C hydrogen-bond signature at 3,230/3,121 cm⁻¹, supporting the presence of both intra- and intermolecular contacts in condensed phases [2].

- The nitrile group (ν_C≡N 2,240 cm⁻¹) remains electronically isolated, maintaining a strong dipole (4.1 D, B3LYP/6-311++G**) that drives linear dipole–dipole aggregation but resists protonation except under superacidic conditions.

- Molecular mechanics (OPLS-AA) clustering predicts a head-to-tail dimerization energy of –28 kJ mol⁻¹, dominated 68% by N–H···O=C hydrogen bonding and 32% by cooperative dipole alignment.